4-chloro-N-(4-chlorophenyl)butanamide

Lipophilicity Physicochemical Properties Drug Design

Avoid generic amides that fail in nucleophilic displacement. This compound's γ-chloro group enables microwave-promoted azidation, leading to N-substituted tetra- and pentamethylenediamines upon diborane reduction [21†L72-L81]. The dual chlorine pattern (XLogP3=2.7) optimizes logP for CNS drug discovery versus mono-chlorinated analogs (LogP~3.15). • Enables sequential functionalization: amide N-alkylation with γ-chloro retention. • >95% purity confirmed by HPLC; ambient shipping. Quote requests answered within 24 hours. CAS 27473-98-9 specified for reproducible reactivity.

Molecular Formula C10H11Cl2NO
Molecular Weight 232.10 g/mol
Cat. No. B12157468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(4-chlorophenyl)butanamide
Molecular FormulaC10H11Cl2NO
Molecular Weight232.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCCCl)Cl
InChIInChI=1S/C10H11Cl2NO/c11-7-1-2-10(14)13-9-5-3-8(12)4-6-9/h3-6H,1-2,7H2,(H,13,14)
InChIKeyBNZXIXIKAVPDJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-(4-chlorophenyl)butanamide: Physicochemical Properties and Analog Differentiation


4-Chloro-N-(4-chlorophenyl)butanamide (CAS 27473-98-9) is a dichlorinated butanamide derivative with the molecular formula C₁₀H₁₁Cl₂NO and a molecular weight of 232.10 g/mol [1]. Its structure features a butanamide backbone with a chlorine atom at the γ-position and a chlorine substituent at the para-position of the N-phenyl ring . This compound belongs to the class of halogenated amides and is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its dual chlorine substitution confers distinct reactivity and physicochemical properties compared to mono-chlorinated analogs [1].

Workflow
Precursor for N-substituted diamine synthesis via ω-azidocarboxamide route
Selection
Dual electrophilic scaffold (γ-chloroalkyl + amide) for sequential functionalization
Context
Pharmaceutical and agrochemical intermediate requiring built-in leaving group

4-Chloro-N-(4-chlorophenyl)butanamide: Why Substitution Fails


Substituting 4-chloro-N-(4-chlorophenyl)butanamide with a generic mono-chlorinated butanamide—such as N-(4-chlorophenyl)butanamide or 4-chloro-N-phenylbutanamide—is scientifically unsound for applications requiring precise physicochemical properties or reactivity profiles. The presence of two chlorine atoms fundamentally alters lipophilicity (XLogP3 = 2.7 for the target compound vs. LogP = 3.15 for N-(4-chlorophenyl)butanamide) [1][2], which directly impacts solubility, membrane permeability, and chromatographic behavior. Moreover, the γ-chloro group provides a distinct electrophilic site for nucleophilic substitution reactions that is absent in analogs lacking the alkyl chloride . This dual functionality enables synthetic pathways—such as the construction of N-substituted tetra- and pentamethylenediamines via ω-azidocarboxamide intermediates—that cannot be executed with simpler amides, making generic substitution a material risk to reaction yield, purity, and downstream product identity .

Target: 4-chloro-N-(4-chlorophenyl)butanamide
XLogP3 2.7, γ-Cl present
Substitute: N-(4-chlorophenyl)butanamide
LogP 3.15, no alkyl chloride
Higher lipophilicity alters solubility and chromatographic behavior; synthetic route requiring γ-Cl fails
Target: 4-chloro-N-(4-chlorophenyl)butanamide
γ-chloro leaving group enables azide displacement
Substitute: 4-chloro-N-phenylbutanamide
Similar logP but lacks para-chloro on phenyl ring
Phenyl ring substitution may shift downstream electronic effects or SAR interpretation; verify compatibility

4-Chloro-N-(4-chlorophenyl)butanamide: Key Differentiators


Lower Lipophilicity vs. N-(4-Chlorophenyl)butanamide

4-Chloro-N-(4-chlorophenyl)butanamide exhibits lower calculated lipophilicity (XLogP3 = 2.7) compared to the mono-chlorinated analog N-(4-chlorophenyl)butanamide (LogP = 3.15) [1][2]. This difference arises from the replacement of the terminal methyl group in the butanamide chain with a γ-chloro substituent, which increases polarity and reduces logP by approximately 0.45 units.

Lower Lipophilicity
Reported
XLogP3 2.7 Δ -0.45 vs. N-(4-chlorophenyl)butanamide
Supports solubility and protein-binding assessment
Computed values; cross-study comparison
Lipophilicity Physicochemical Properties Drug Design

Similar Lipophilicity to 4-Chloro-N-phenylbutanamide

The lipophilicity of 4-chloro-N-(4-chlorophenyl)butanamide (XLogP3 = 2.7) is comparable to that of 4-chloro-N-phenylbutanamide (LogP = 2.27-2.72), with both compounds sharing the γ-chloroalkyl chain [1]. The para-chloro substitution on the phenyl ring does not substantially alter logP relative to the unsubstituted phenyl analog, indicating that the alkyl chloride is the dominant determinant of lipophilicity in this series.

Lipophilicity Near-equivalence
Reported
Δ logP ≈ 0 to +0.43 vs. 4-chloro-N-phenylbutanamide
Para-chloro substitution does not alter logP; supports phenyl-ring modification
Cross-study comparable data
Lipophilicity Structure-Property Relationship Chromatography

Dual Electrophilic Scaffold Advantage

4-Chloro-N-(4-chlorophenyl)butanamide contains two electrophilic sites: the carbonyl carbon of the amide and the γ-chloroalkyl terminus. This dual electrophilicity enables sequential or orthogonal functionalization not possible with analogs lacking the alkyl chloride, such as N-(4-chlorophenyl)butanamide [1]. The compound has been employed as a precursor in the microwave-promoted synthesis of ω-azidocarboxamides, which are subsequently reduced to N-substituted tetra- and pentamethylenediamines—a transformation that requires the γ-chloro group for azide displacement .

Dual Electrophilic Scaffold
Class-level inference
Target: γ-Cl + amide Comparator: N-(4-chlorophenyl)butanamide (no γ-Cl)
Enables sequential functionalization and azide displacement
Inferred from synthetic methodology reports
Synthetic Intermediate Electrophilic Reactivity Heterocyclic Synthesis

Differentiation from Herbicidal LY221204

The target compound is a saturated butanamide, structurally distinct from the α,β-unsaturated 3-butenamide analog LY221204 (trans-4-chloro-N-(4-chlorophenyl)-2,2-dimethyl-3-butenamide), which is a known photosystem II electron transport inhibitor with herbicidal activity [1]. While LY221204 inhibits spinach thylakoid electron transport with an IC₅₀ similar to atrazine, 4-chloro-N-(4-chlorophenyl)butanamide lacks the conjugated double bond required for this biological activity [1]. This structural distinction directs the target compound toward synthetic intermediate applications rather than direct agrochemical use.

Herbicidal Activity Differentiation
Class-level inference
Target: saturated butanamide, no photosystem II inhibition Comparator: LY221204 inhibits electron transport
Not a herbicidal lead; select for synthetic intermediate use
Based on published thylakoid assays
Agrochemical Research Herbicide Discovery Photosystem II Inhibition

4-Chloro-N-(4-chlorophenyl)butanamide: Application Scenarios


N-Substituted Diamine Synthesis

This compound serves as an optimal precursor for the microwave-promoted synthesis of ω-azidocarboxamides, which upon diborane reduction yield N-substituted tetra- and pentamethylenediamines . The γ-chloro group is essential for nucleophilic displacement by azide ion; analogs lacking this alkyl halide (e.g., N-(4-chlorophenyl)butanamide) cannot participate in this synthetic sequence. Procurement should specify CAS 27473-98-9 to ensure the requisite reactivity.

Balanced Lipophilicity Drug Design Scaffold

For drug discovery programs where logP optimization is critical, 4-chloro-N-(4-chlorophenyl)butanamide (XLogP3 = 2.7) offers a less lipophilic alternative to N-(4-chlorophenyl)butanamide (LogP = 3.15) [1]. The 0.45 log unit reduction correlates with approximately 2.8-fold lower octanol-water partitioning, which may improve aqueous solubility and reduce off-target hydrophobic interactions. This property profile is particularly relevant for CNS drug candidates where excessive lipophilicity is associated with increased toxicity risk.

Heterocyclic Synthesis via Amide Alkylation

The dual electrophilic nature of 4-chloro-N-(4-chlorophenyl)butanamide enables sequential functionalization: the amide nitrogen can be alkylated under basic conditions, while the γ-chloro group remains available for subsequent nucleophilic substitution . This orthogonal reactivity facilitates the construction of complex nitrogen-containing heterocycles without the need for protecting group strategies. Researchers should select this compound over 4-chloro-N-phenylbutanamide when the para-chloro substituent on the phenyl ring is required for downstream electronic effects or further functionalization.

SAR Studies of Chlorinated Amides

As a member of the dichlorinated butanamide series, 4-chloro-N-(4-chlorophenyl)butanamide serves as a key comparator in SAR studies evaluating the impact of chlorine substitution patterns on physicochemical properties and biological activity . Its logP value (2.7) sits between the more lipophilic N-(4-chlorophenyl)butanamide (3.15) and the less lipophilic Butanamide, N-(4-chlorophenyl)-3-oxo- (calculated LogP = 1.432) [1], providing a useful reference point for understanding the contribution of the γ-chloro group to overall hydrophobicity.

Application
Selection Property
Validation Focus
N-Substituted Diamine Synthesis
γ-Chloro reactivity for azide displacement
Diamine yield and purity after reduction
Balanced Lipophilicity Scaffold
Moderate lipophilicity profile
Solubility and off-target binding assessment
Heterocyclic Synthesis
Dual electrophilic reactivity
Sequential functionalization without protecting groups
SAR Studies of Chlorinated Amides
Chlorine substitution pattern comparison
Structure-property relationship analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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